[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]acetonitrile
Description
[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]acetonitrile is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 3-thienyl group and at position 5 with an acetonitrile moiety. The nitrile group increases polarity and may serve as a reactive handle for further derivatization .
Properties
IUPAC Name |
2-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3OS/c9-3-1-7-10-8(11-12-7)6-2-4-13-5-6/h2,4-5H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOQWHRZNFBQPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NOC(=N2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thienylamidoximes with Cyanoacetic Acid Derivatives
The most common synthetic route involves the cyclocondensation of 3-thiophenecarboxamidoxime with cyanoacetyl chloride.
Procedure :
- Synthesis of 3-Thiophenecarboxamidoxime :
- Cyclization with Cyanoacetyl Chloride :
Key Reaction Parameters :
| Parameter | Optimal Condition |
|---|---|
| Solvent | Toluene |
| Temperature | 110–120°C |
| Reaction Time | 8–12 hours |
| Catalyst | None required |
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction time while improving yield.
Procedure :
- A mixture of 3-thiophenecarboxamidoxime (5 mmol) and cyanoacetic acid (5.5 mmol) in DMF is irradiated at 150°C for 20–30 minutes.
- The product is purified via flash chromatography (hexane/ethyl acetate, 3:1).
Advantages :
Alternative Route: Hurd-Morrow Reaction
This method employs the reaction of amidoximes with nitriles under acidic conditions.
Procedure :
- 3-Thiophenecarboxamidoxime (5 mmol) is heated with chloroacetonitrile (6 mmol) in acetic acid at 80°C for 6 hours.
- The product is isolated via vacuum distillation (yield: 65–70%).
Limitations :
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Conventional Heating | 70–75 | 95–97 |
| Microwave | 80–85 | 98–99 |
| Hurd-Morrow | 65–70 | 90–92 |
Applications and Derivatives
The acetonitrile moiety enables further functionalization, such as:
Chemical Reactions Analysis
Types of Reactions
[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The acetonitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetonitrile group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of [3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]acetonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interact with receptors, leading to various pharmacological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Core Structural Variations
The following table compares key structural features of [3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]acetonitrile with similar 1,2,4-oxadiazole derivatives:
| Compound Name | Substituent at Position 3 | Substituent at Position 5 | Key Structural Features |
|---|---|---|---|
| This compound | 3-Thienyl | Acetonitrile | Sulfur-containing aromatic ring; nitrile |
| 3-Phenyl-5-(2-thienyl)-1,2,4-oxadiazole | Phenyl | 2-Thienyl | Dual aromatic systems (phenyl + thienyl) |
| 2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]acetonitrile | Propan-2-yl | Acetonitrile | Branched alkyl group; nitrile |
| 2-{3-[2-(Difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile | 2-(Difluoromethoxy)phenyl | Acetonitrile | Electron-withdrawing difluoromethoxy group |
| 2-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile | 6-Chloro-2H-chromen-3-yl | Acetonitrile | Fused chromene ring; chloro substituent |
Key Observations :
Physicochemical Properties
Computational and experimental data highlight differences in hydrophobicity, polarity, and molecular complexity:
| Compound Name | logP (XlogP) | Topological Polar Surface Area (Ų) | Molecular Weight (g/mol) | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| This compound | ~2.5* | ~67.6* | ~205.24 | 4 |
| 2-{3-[2-(Difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile | 2.8 | 67.6 | 259.20 | 5 |
| 2-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile | ~3.1 | 67.6 | 273.67 | 4 |
| 3-Phenyl-5-(2-thienyl)-1,2,4-oxadiazole | 3.2 | 56.8 | 230.29 | 3 |
*Estimated based on analogs.
Key Observations :
Biological Activity
The compound [3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]acetonitrile is a heterocyclic compound that combines a thienyl group with an oxadiazole ring and an acetonitrile moiety. This unique structure imparts distinct electronic properties and potential biological activities, making it a subject of interest in medicinal chemistry and drug discovery.
Biological Activity Overview
Research indicates that compounds containing oxadiazole rings, including this compound, exhibit significant biological activities such as:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various microbial pathogens.
- Antifungal Properties : Potential to inhibit fungal growth.
- Anticancer Effects : Notably, compounds with similar structures have demonstrated cytotoxicity against cancer cell lines.
The biological activity of this compound may involve interaction with specific molecular targets. This includes enzyme inhibition and receptor modulation, leading to various pharmacological effects. The exact pathways remain to be fully elucidated but are crucial for understanding its therapeutic potential.
Anticancer Activity
A study highlighted the anticancer properties of oxadiazole derivatives, showing that certain compounds exhibited significant cytotoxicity against human leukemia and breast cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5a | CEM-13 | 0.12 | Apoptosis induction |
| 5b | MCF-7 | 0.25 | p53 activation |
These findings suggest that this compound could have similar or enhanced activity due to its unique structural features.
Antimicrobial Studies
In vitro evaluations have shown that related oxadiazole compounds can effectively inhibit the growth of various bacterial strains. The compound's ability to disrupt cellular processes in microbes is under investigation.
Interaction Studies
Molecular docking studies indicate that this compound interacts favorably with target proteins involved in cancer progression and microbial resistance. These interactions are characterized by strong hydrophobic and electrostatic forces.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with other oxadiazole derivatives reveals its unique position in drug development:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(Phenyl)-1,2,4-Oxadiazole | Phenyl group attached to oxadiazole | High fluorescence properties |
| 3-Thienyl Acetic Acid | Thienyl group with carboxylic acid | Varying solubility characteristics |
| 5-(Trifluoromethyl)-1,2,4-Oxadiazole | Trifluoromethyl substituent on oxadiazole | Enhanced lipophilicity |
The combination of thienyl and oxadiazole functionalities in this compound may contribute synergistically to its biological activity compared to similar compounds lacking one or more of these features.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing [3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]acetonitrile?
- Methodological Answer : The compound can be synthesized via cyclization reactions involving thiophene derivatives and nitrile precursors. Key steps include optimizing solvent systems (e.g., DMSO at 150°C for improved radiochemical yields) and catalysts (acid/base). For example, DMSO enhances reaction efficiency under high temperatures, while acetonitrile with catalytic bases facilitates cyclocondensation .
- Critical Parameter Table :
| Solvent | Temperature | Catalyst | Yield Range | Reference |
|---|---|---|---|---|
| DMSO | 150°C | K₂CO₃/K₂.2.2 | 60-75% | |
| Acetonitrile | Reflux | Triethylamine | 40-55% |
Q. How can the structural integrity of this compound be confirmed?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : ¹H/¹³C NMR (500-700 MHz) in CDCl₃ to assign aromatic protons and nitrile groups (δ ~3.0 ppm for acetonitrile CH₂) .
- X-ray Crystallography : Refinement via SHELXL (SHELX system) for precise bond-length/angle analysis, especially for the oxadiazole-thienyl linkage .
Advanced Research Questions
Q. How can contradictory spectroscopic data during structural elucidation be resolved?
- Methodological Answer : Cross-validate using complementary techniques:
- Multi-nuclear NMR : Compare ¹H, ¹³C, and heteronuclear (HSQC, HMBC) data to resolve overlapping signals (e.g., thienyl vs. oxadiazole protons) .
- Computational Chemistry : Perform DFT calculations (e.g., Gaussian) to predict NMR shifts and match experimental data .
- Crystallographic Validation : Resolve ambiguities (e.g., tautomerism) via single-crystal X-ray diffraction .
Q. What strategies improve the compound's solubility for pharmacological assays?
- Methodological Answer :
- Salt Formation : Convert to hydrochloride salts (e.g., cyclohexylamine derivatives) to enhance aqueous solubility .
- Co-solvent Systems : Use DMSO-water mixtures (<10% DMSO) or PEG-based solvents to maintain stability .
- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl, amine) at non-critical positions without disrupting the oxadiazole core .
Q. How does the oxadiazole-thienyl moiety influence biological target interactions?
- Methodological Answer :
- Receptor Binding Studies : Use radiolabeled analogs (e.g., ¹⁸F-AZD9272 derivatives) for PET imaging to map binding affinities to targets like mGluR5 .
- Molecular Docking : Simulate interactions with enzymes (e.g., kinases) using AutoDock Vina; focus on π-π stacking (thienyl) and hydrogen bonding (oxadiazole) .
- SAR Analysis : Compare bioactivity of analogs (e.g., chloro vs. trifluoromethyl substituents) to identify pharmacophoric elements .
Data Contradiction Analysis
Q. How to address discrepancies in reported reaction yields for oxadiazole synthesis?
- Methodological Answer :
- Variable Control : Replicate conditions precisely (e.g., solvent purity, inert atmosphere). For example, DMSO’s hygroscopic nature can reduce yields if not anhydrous .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., uncyclized intermediates) and adjust stoichiometry or reaction time .
- Catalyst Screening : Test alternative bases (e.g., DBU instead of K₂CO₃) to suppress competing pathways .
Key Research Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
